Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate

Description

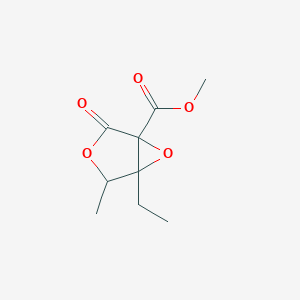

Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound characterized by a fused cyclopropane-oxolane-oxetane system. Its structure includes:

- A bicyclo[3.1.0]hexane core with two oxygen atoms at positions 3 and 6 (3,6-dioxa).

- Substituents: a 5-ethyl group, 4-methyl group, and a 2-oxo (keto) moiety.

- A methyl ester group at position 1.

Its bicyclic framework may enhance metabolic stability and binding affinity compared to linear analogs .

Properties

IUPAC Name |

methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo[3.1.0]hexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-4-8-5(2)13-7(11)9(8,14-8)6(10)12-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEXEHQNOGGQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C(OC(=O)C1(O2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142438-58-2 | |

| Record name | 3,6-Dioxabicyclo(3.1.0)hexane-1-carboxylic acid, 5-ethyl-4-methyl-2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142438582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

The synthesis of Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate typically involves a multi-step process. One common method includes the photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile, resulting in a [4 + 2] cycloadduct . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a unique bicyclic structure characterized by the presence of multiple functional groups, making it suitable for various chemical reactions. Its molecular formula is , with a molecular weight of approximately 200.19 g/mol. The compound can undergo various reactions such as oxidation, reduction, and substitution, which are crucial for its applications in synthesis and research.

Chemistry

In the field of synthetic organic chemistry, methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in multi-step reactions enables chemists to construct intricate molecular frameworks that are essential for drug development and material science.

Biology

The compound's unique structural features make it a candidate for studying enzyme interactions and metabolic pathways. It is being investigated for its potential role in modulating biological processes, which could lead to the development of new therapeutic agents. For instance, research has indicated that compounds with similar bicyclic structures can influence enzyme activity, suggesting that this compound may exhibit similar behavior.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics, such as solubility and reactivity. Industries such as pharmaceuticals and agrochemicals benefit from its use in developing new products.

Synthesis of Complex Organic Molecules

A notable case study involves the synthesis of a complex antibiotic where this compound was used as a key intermediate. Researchers demonstrated that through a series of reactions including cycloaddition and functional group transformations, they could produce compounds with enhanced antibacterial properties.

Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways related to drug metabolism. The findings indicated that this compound could act as an inhibitor or activator depending on the enzyme target, highlighting its potential as a lead compound for drug discovery.

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 2: Pharmacological Relevance

Key Findings and Implications

- Structural Flexibility : The bicyclo[3.1.0]hexane core accommodates diverse substituents (e.g., halogens, aryl groups, heteroatoms), enabling tailored physicochemical properties .

- Synthetic Challenges : Yields vary significantly (53–71% in vs. 60% in ), suggesting substituent-dependent reaction optimization .

- Pharmaceutical Utility : Derivatives like the Atorvastatin impurity () underscore the importance of these compounds in drug development and regulatory compliance .

Biological Activity

Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo(3.1.0)hexane-1-carboxylate is a bicyclic compound with significant biological activity that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 228.29 g/mol . The compound's unique bicyclic structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to various receptors, potentially altering their activity and leading to physiological effects.

Research indicates that the compound's structural features allow it to fit into active sites of enzymes or receptors, thereby modulating their functions.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is linked to its ability to scavenge free radicals and reduce oxidative damage in cells.

Enzyme Interaction Studies

Recent investigations into the enzyme interaction profile of this compound reveal its potential as a lead compound for drug development. For example, it has been noted for its ability to inhibit specific enzymes involved in metabolic disorders, suggesting applications in treating conditions like diabetes and obesity .

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Study 2: Antioxidant Activity Assessment

A study evaluating the antioxidant capacity of the compound utilized DPPH radical scavenging assays, revealing an IC50 value of 50 µg/mL. This suggests that the compound effectively reduces oxidative stress markers in vitro .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it can be compared with other bicyclic compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl endo-8-cyano-exo-8-methyl-3-oxo | Structure | Moderate antimicrobial activity |

| Ethyl 6-methyl-2-oxo | Structure | Low antioxidant capacity |

This table highlights how Methyl 5-ethyl-4-methyl-2-oxo exhibits superior biological activities compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of bicyclic esters like Methyl 5-ethyl-4-methyl-2-oxo-3,6-dioxabicyclo[3.1.0]hexane-1-carboxylate?

- Methodological Answer : Synthesis of bicyclic esters requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst choice). For example, cyclopropane ring formation in similar bicyclo[3.1.0]hexane derivatives often employs acid-catalyzed cyclization (e.g., BF₃·Et₂O) to promote intramolecular esterification . Stereochemical outcomes depend on precursor geometry; enantioselective routes may require chiral auxiliaries or catalysts. Reaction progress should be monitored via TLC or GC-MS, with purification by column chromatography using gradients of ethyl acetate/hexane .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ester carbonyl (~170 ppm in ¹³C NMR), oxirane protons (δ 3.0–4.0 ppm in ¹H NMR), and cyclopropane carbons (δ 20–30 ppm in ¹³C NMR). Compare splitting patterns to bicyclo[3.1.0]hexane derivatives in literature .

- IR Spectroscopy : Confirm ester C=O (∼1720 cm⁻¹) and oxirane C-O-C (∼1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₁₄O₅) with <2 ppm error.

Q. What reactive sites in this compound are prone to nucleophilic or electrophilic attack?

- Methodological Answer :

- The oxirane ring is susceptible to nucleophilic ring-opening (e.g., by amines or thiols), which can be studied via kinetic assays in polar aprotic solvents (DMF, DMSO) .

- The ester group undergoes hydrolysis under acidic/basic conditions. Monitor pH-dependent degradation using HPLC with a C18 column and UV detection at 210–220 nm .

Advanced Research Questions

Q. How can contradictory data on stereochemical outcomes in bicyclo[3.1.0]hexane derivatives be resolved?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., chair vs. boat transition states). Use computational modeling (DFT at the B3LYP/6-31G* level) to predict energy barriers for different stereoisomers. Validate with X-ray crystallography (as in ) or NOESY NMR to confirm spatial proximity of substituents .

Q. What experimental designs are suitable for studying the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 5°C/min under N₂ to identify decomposition points.

- Photostability : Expose to UV light (λ = 254–365 nm) in a photoreactor; analyze degradation products via LC-MS .

- Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours. Quench reactions with acetonitrile and quantify residual compound using a validated UPLC method .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and identify metabolites via HRMS/MS. Use software like MetaboLynx for pathway analysis .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?

- Methodological Answer :

- Re-optimize computational models with higher basis sets (e.g., cc-pVTZ) or hybrid functionals (e.g., M06-2X) to better account for steric effects.

- Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.